molecular formula C9H9FO B3033887 (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL CAS No. 124980-95-6

(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL

Cat. No.: B3033887
CAS No.: 124980-95-6
M. Wt: 152.16 g/mol
InChI Key: BJVFNYWWCGKVNR-OWOJBTEDSA-N
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Description

(E)-3-(4-Fluorophenyl)prop-2-en-1-ol (CAS# 124980-95-6), also known as 4-Fluorocinnamyl alcohol, is a high-purity chemical compound provided as a fully characterized reference standard. With a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol, this compound is compliant with regulatory guidelines for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical reference standard, ensuring traceability against pharmacopeial standards such as those from the USP or EP . This compound is a valuable building block in organic and medicinal chemistry research. Its structural motif, featuring a fluorophenyl group attached to an unsaturated alcohol chain, is related to a class of compounds known as chalcones. Chalcone derivatives are extensively studied for their wide range of pharmacological activities and, notably, for their significant third-order nonlinear optical (NLO) properties, making them candidates for applications in photonic devices and optical power limiting . The provided this compound is For Research Use Only and is strictly not for diagnostic or therapeutic human use. It is intended for analytical purposes exclusively in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVFNYWWCGKVNR-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

The precise physical and chemical properties of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol are crucial for its handling, application in synthesis, and characterization.

PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
CAS Number 124980-95-6
Boiling Point Not specified
Melting Point Not specified
Density 1.151±0.06 g/cm³
Appearance Solid (form not specified)

Note: Specific boiling and melting points are not consistently reported in publicly available literature. The density is a predicted value.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, offering precise information about the hydrogen, carbon, and fluorine environments within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy collectively provide a complete picture of the compound's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals that correspond to each unique proton in the molecule. Key diagnostic signals include those for the olefinic protons, which typically appear as doublets in the δ 6.5–7.2 ppm range. The large coupling constant (J) of 15–16 Hz between these protons is indicative of a trans (E) configuration of the double bond. The hydroxyl proton is often observed as a broad singlet between δ 4.8–5.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct resonances for the aromatic carbons, the olefinic carbons, and the carbon bearing the hydroxyl group. The chemical shifts of the olefinic carbons further support the E-isomer configuration.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum typically displays a single resonance for the fluorine atom on the phenyl ring, usually in the range of δ -110 to -115 ppm. This confirms the presence and electronic environment of the fluorine substituent.

Interactive Data Table: ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
OH4.8–5.2br s---
CH-OH---~63.0-
=CH-CH₂6.5–7.2d15-16~128.0-
Ar-CH=6.5–7.2d15-16~130.0-
Aromatic CH7.0–7.5m-~115.0, ~128.0-
Aromatic C-F---~162.0-110 to -115
Aromatic C-C=---~133.0-

To further solidify the structural assignment and resolve any ambiguities, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule, such as the coupling between the olefinic protons and the allylic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the directly attached carbon atoms, allowing for unambiguous assignment of the carbon resonances.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds and functional groups.

Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)O-H stretchAlcohol
~3050-3000C-H stretchAromatic & Alkene
~1650C=C stretchAlkene
~1600, ~1500, ~1450C=C stretchAromatic Ring
~1220C-F stretchAryl Fluoride (B91410)
~1010C-O stretchPrimary Alcohol
~970=C-H bend (out-of-plane)Trans Alkene

The presence of a strong, broad band around 3300 cm⁻¹ is indicative of the hydroxyl group's O-H stretching vibration. The band around 970 cm⁻¹ is a key diagnostic peak confirming the trans stereochemistry of the carbon-carbon double bond.

Raman microspectroscopy offers complementary information to FTIR, particularly for the non-polar bonds. The C=C stretching vibrations of both the alkene and the aromatic ring are typically strong in the Raman spectrum, providing further confirmation of these structural features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₉H₉FO). The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group or cleavage of the propenol side chain, providing additional structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. While specific experimental HRMS data for this compound were not found in the reviewed literature, the theoretical exact mass for its molecular formula, C₉H₉FO, can be calculated. This value serves as a benchmark for experimental verification.

The technique differentiates between compounds with the same nominal mass but different elemental formulas, providing definitive proof of a compound's identity. In a typical HRMS analysis, the experimentally measured m/z value is compared to the calculated value, with a minimal mass error (typically in parts per million, ppm) confirming the composition.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Type Calculated Mass (m/z)
C₉H₉FO [M+H]⁺ 153.0710
C₉H₉FO [M+Na]⁺ 175.0530

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components of a mixture and elucidate their structures. For a pure sample of this compound, GC-MS provides a characteristic retention time and a fragmentation pattern upon electron ionization (EI).

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and break apart into predictable fragments. This fragmentation pattern serves as a molecular fingerprint. Although a specific experimental mass spectrum for this compound is not detailed in the available search results, a hypothetical fragmentation pattern can be proposed based on its structure. Key fragmentation pathways for cinnamyl alcohol derivatives often involve the loss of water (H₂O), cleavage of the propenol side chain, and formation of stable aromatic cations.

Table 2: Plausible Mass Fragments for this compound in EI-MS

m/z Value Possible Fragment Identity Fragmentation Pathway
152 [C₉H₉FO]⁺˙ Molecular Ion (M⁺˙)
134 [C₉H₇F]⁺˙ Loss of water (-H₂O) from M⁺˙
121 [C₈H₆F]⁺ Loss of the formyl radical (-CHO) from a rearranged ion
109 [C₇H₆F]⁺ Fluorotropylium or fluorobenzyl cation

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. While crystallographic data for this compound itself were not located, analysis of closely related structures, such as fluorinated chalcones, provides insight into the type of data obtained from such an experiment. This analysis reveals the crystal system, space group, and unit cell dimensions, which together define the crystal lattice.

For instance, the analysis of a related chalcone (B49325), (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provides a template for the expected crystallographic parameters.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Related Chalcone Derivative

Parameter Value Description
Crystal System Monoclinic A crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/c The set of symmetry operations that describe the crystal's structure.
a (Å) 14.505 Length of the 'a' axis of the unit cell.
b (Å) 14.052 Length of the 'b' axis of the unit cell.
c (Å) 5.838 Length of the 'c' axis of the unit cell.
β (°) 92.04 The angle of the non-orthogonal axis in a monoclinic system.
Volume (ų) 1189.3 The total volume of a single unit cell.
Z 4 The number of molecules per unit cell.

Data is for the related compound (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one and is provided for illustrative purposes.

For this compound, the presence of the hydroxyl group would be expected to facilitate strong intermolecular hydrogen bonding, significantly influencing the resulting crystal structure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The analysis generates a unique surface for a molecule within the crystal, which is color-coded to highlight different types of close contacts. Red spots on the surface indicate contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

This analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. For this compound, the analysis would be expected to show significant contributions from O···H, H···F, and H···H contacts. Data from a related fluorinated chalcone illustrates the typical output of this analysis.

Table 4: Illustrative Hirshfeld Surface Contact Contributions for a Related Fluorinated Compound

Contact Type Contribution (%) Description of Interaction
H···H 25.0% General van der Waals forces.
C···H / H···C 20.6% Weak C-H···π or other C-H···C interactions.
O···H / H···O 15.6% Hydrogen bonding interactions.
F···H / H···F 10.4% Weak hydrogen bonds or dipole-dipole interactions.
C···C 3.0% π-π stacking interactions between aromatic rings.

Data is for the related compound (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one and is provided for illustrative purposes.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum for this compound is expected to be dominated by its conjugated π-system, which extends across the fluorophenyl ring and the propene double bond.

The absorption of UV light excites electrons from lower-energy orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π). For this molecule, the primary absorption band would correspond to a π → π transition within the conjugated system. The presence of the hydroxyl group also introduces non-bonding (n) electrons, making n → π* transitions possible, though these are typically much weaker. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity. Studies on similar compounds show strong absorption in the 280-380 nm range.

Table 5: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Phenyl ring conjugated with C=C double bond ~250 - 300

Reaction Mechanisms and Chemical Reactivity of E 3 4 Fluorophenyl Prop 2 En 1 Ol

Nucleophilic Substitution Reactions at the Allylic Alcohol Moiety

The hydroxyl group of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, being a poor leaving group (hydroxide ion, OH⁻), requires activation to facilitate nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Sₙ1 and Sₙ2 Mechanistic Pathways

The allylic nature of this compound allows for nucleophilic substitution to occur via both Sₙ1 and Sₙ2 mechanisms. The choice between these pathways is influenced by factors such as the solvent, the nucleophile's strength, and the stability of the carbocation intermediate.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles in polar aprotic solvents. For this compound, an Sₙ2 reaction would involve the direct displacement of the activated hydroxyl group by the nucleophile at the C1 position. A variation of this, the Sₙ2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) mechanism, can also occur where the nucleophile attacks the γ-carbon (C3), leading to a rearranged product.

Factor Favors Sₙ1 Favors Sₙ2
Substrate Tertiary > Secondary > Primary (but resonance stabilization is key)Primary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻, RS⁻)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF)
Leaving Group Good leaving group requiredGood leaving group required

Conversion to Activated Leaving Groups (e.g., Tosylates, Chlorosulfites, Dibromophosphites)

To enhance the propensity for nucleophilic substitution, the hydroxyl group of this compound is converted into a better leaving group. This is typically achieved by reacting the alcohol with various reagents to form sulfonate esters or inorganic esters.

Tosylates: The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) results in the formation of a tosylate ester. The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The formation of the tosylate proceeds with retention of configuration at the carbinol carbon, as the C-O bond of the alcohol is not broken during this step. khanacademy.orgmasterorganicchemistry.comyoutube.com Once formed, the tosylate can readily undergo Sₙ1 or Sₙ2 reactions with a variety of nucleophiles. masterorganicchemistry.com In some cases, particularly with electron-withdrawing groups on the phenyl ring, the reaction with TsCl can lead to the formation of the corresponding chloride instead of the tosylate. nih.gov

Chlorosulfites: Thionyl chloride (SOCl₂) is a common reagent used to convert alcohols to alkyl chlorides. The reaction of this compound with SOCl₂ initially forms an intermediate alkyl chlorosulfite. libretexts.orglibretexts.org The subsequent reaction can proceed through different pathways depending on the conditions. In the absence of a base like pyridine, an intramolecular Sₙi (Substitution Nucleophilic internal) mechanism can occur, leading to retention of stereochemistry. However, in the presence of pyridine, the mechanism typically shifts to a standard Sₙ2 pathway, resulting in inversion of configuration. For allylic systems, Sₙi' reactions leading to rearranged products are also possible. stackexchange.com

Dibromophosphites: Phosphorus tribromide (PBr₃) is used to convert alcohols to alkyl bromides. The reaction involves the initial formation of a dibromophosphite intermediate. libretexts.orglibretexts.orgvedantu.com This intermediate is a good leaving group, and a bromide ion, generated in the first step, then acts as a nucleophile in an Sₙ2 reaction to displace the leaving group, yielding the alkyl bromide with inversion of configuration. vedantu.comyoutube.com This method is generally effective for primary and secondary alcohols. vedantu.com

Reagent Leaving Group Intermediate Typical Mechanism
p-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Tosylate esterSₙ1 / Sₙ2
Thionyl chloride (SOCl₂)Chloride (-Cl)Alkyl chlorosulfiteSₙi / Sₙ2 / Sₙi'
Phosphorus tribromide (PBr₃)Bromide (-Br)DibromophosphiteSₙ2

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound towards electrophiles and nucleophiles can be predicted by analyzing its electronic structure. Computational methods, such as the generation of a Molecular Electrostatic Potential (MEP) map, are valuable tools for this purpose. An MEP map visualizes the electron density on the surface of a molecule, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).

For this compound, the following predictions can be made:

Nucleophilic Sites:

The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is a primary nucleophilic center.

Electrophilic Sites:

The carbon atom bonded to the hydroxyl group (C1) is an electrophilic site, particularly after the oxygen is protonated or converted into a good leaving group. This makes it susceptible to attack by nucleophiles.

The γ-carbon of the allylic system (C3) also carries a partial positive charge in the resonance-stabilized carbocation intermediate, making it an alternative electrophilic site for nucleophilic attack (Sₙ1 or Sₙ2' reactions).

The hydrogen atom of the hydroxyl group is acidic and therefore electrophilic, readily reacting with bases.

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, general principles and data from related compounds can provide insights.

Reaction Kinetics: The rates of nucleophilic substitution reactions are highly dependent on the mechanism.

For an Sₙ1 reaction , the rate is determined by the stability of the carbocation intermediate and is independent of the nucleophile's concentration. The rate law is expressed as: Rate = k[this compound-LG], where LG is the leaving group. chemicalnote.com

For an Sₙ2 reaction , the rate depends on the concentrations of both the substrate and the nucleophile. The rate law is: Rate = k[this compound-LG][Nucleophile]. chemicalnote.com The steric hindrance around the electrophilic carbon is a crucial factor, and being a primary alcohol, the target compound is relatively unhindered at the C1 position.

Kinetic studies on the oxidation of cinnamyl alcohol have shown first-order kinetics with respect to the alcohol. researchgate.net This suggests that in certain reactions, the concentration of the alcohol is a key determinant of the reaction rate.

Thermodynamics: The thermodynamics of the dehydration reaction are governed by the change in enthalpy (ΔH) and entropy (ΔS). The conversion of an alcohol to an alkene and water is generally an endothermic process. However, the increase in the number of molecules (one molecule of alcohol yields two molecules of product) results in a positive entropy change (ΔS > 0). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the reaction becomes more spontaneous (more negative ΔG) at higher temperatures. This is consistent with the experimental observation that acid-catalyzed dehydration of alcohols is typically carried out at elevated temperatures. Thermodynamic data for the parent compound, trans-cinnamyl alcohol, is available and can serve as an approximation for the fluoro-substituted derivative. chemeo.com

Theoretical and Computational Investigations of E 3 4 Fluorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. For chalcone (B49325) derivatives, which are structurally similar to (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that are in strong agreement with experimental data. researchgate.netajchem-a.com

The optimized molecular structure of related compounds reveals a nearly planar geometry, which is a characteristic feature of chalcones. Minor deviations from planarity can be attributed to the fact that theoretical calculations are often performed on isolated molecules in the gas phase, whereas experimental data may be influenced by crystal packing and intermolecular interactions. nih.gov The calculated bond lengths and angles for similar chalcone structures show good correlation with values obtained from X-ray diffraction studies. nih.gov For instance, in a related chalcone, the theoretically predicted C-C bond lengths in the aromatic rings were in the range of 1.398-1.407 Å, which is consistent with the experimental range of 1.385-1.398 Å.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for a Structurally Similar Chalcone Derivative

BondCalculated (DFT/B3LYP)Experimental (X-ray)
C=O1.2271.237
C=C1.3591.415
C-O1.3641.361
Aromatic C-C1.398 - 1.4071.385 - 1.398

Data is illustrative and based on findings for structurally related chalcones.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate electronic properties. For complex organic molecules, combining ab initio methods with DFT can offer a comprehensive understanding of their electronic behavior. While specific ab initio studies on this compound are not widely documented, the principles are broadly applied in computational chemistry to refine understanding of molecular orbitals and energy levels.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas with neutral potential.

For molecules containing electronegative atoms like oxygen and fluorine, the MEP map is expected to show negative potential regions around these atoms. In the case of this compound, the oxygen of the hydroxyl group and the fluorine atom on the phenyl ring would be the most electron-rich sites, making them potential sites for electrophilic attack and hydrogen bonding interactions. ajchem-a.comresearchgate.net The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding the intermolecular interactions of the compound. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comacadpubl.eu The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. acadpubl.euajchem-a.com A smaller energy gap suggests higher reactivity.

In studies of related chalcones and fluorophenyl compounds, the HOMO is often localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. nih.gov For a similar chalcone, the calculated HOMO-LUMO energy gap was found to be 4.12 eV, indicating good stability. nih.gov The analysis of these orbitals helps in understanding the charge transfer that can occur within the molecule. acadpubl.eu

Table 2: Representative Frontier Molecular Orbital Energies (eV) for a Structurally Similar Compound

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

Data is illustrative and based on findings for a fluorophenyl-containing organic molecule. ajchem-a.com

Prediction of Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 3: Quantum Chemical Reactivity Descriptors and Their Formulas

DescriptorFormula
Electronegativity (χ)- (EHOMO + ELUMO) / 2
Chemical Potential (μ)(EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Global Softness (S)1 / (2η)
Electrophilicity Index (ω)μ2 / (2η)

These descriptors are instrumental in predicting the global reactive nature of compounds. researchgate.net

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods are extensively used to simulate spectroscopic properties, such as FT-IR, NMR, and UV-Vis spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the assignment of spectral features. researchgate.net

For instance, theoretical vibrational frequencies are often calculated using DFT and are generally found to be in good agreement with experimental FT-IR spectra after applying a suitable scaling factor. ajchem-a.com This comparison helps in the detailed assignment of vibrational modes. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and show excellent correlation with experimental data, aiding in the structural elucidation of the compound. researchgate.net Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and UV-Vis absorption spectra, providing insights into the electronic structure and photophysical properties of the molecule. researchgate.netmaterialsciencejournal.org

Computational Mechanistic Studies of Transformations

Computational studies have become indispensable for understanding the intricate details of reaction mechanisms at a molecular level. For allylic alcohols like this compound, theoretical investigations can model various transformations, including oxidation, esterification, and carbon-carbon bond-forming reactions. These studies typically involve mapping the potential energy surface of a reaction, identifying intermediates and transition states, and calculating the associated energy barriers.

The direct activation of allylic alcohols in palladium-catalyzed reactions is a significant area of research. Computational studies using DFT have been employed to unravel the mechanism of such transformations. For instance, the mechanism of palladium-catalyzed amination of allylic alcohols has been investigated, shedding light on the role of the catalyst and any additives.

In a study on the amination of allylic alcohols catalyzed by a phosphoramidite (B1245037) palladium complex, DFT calculations revealed a detailed mechanistic pathway. mdpi.com A key finding was the role of a urea (B33335) co-catalyst in facilitating the rate-limiting C-O bond oxidative addition step through a network of hydrogen bonds. mdpi.com This cooperative hydrogen-bonding array involves the urea moiety, the hydroxyl group of the allylic alcohol, and the catalyst's ligand, which ultimately lowers the energy barrier for the C-O bond cleavage. mdpi.com

The proposed catalytic cycle involves the coordination of the allylic alcohol to the palladium center, followed by the crucial oxidative addition of the C-O bond to form a π-allylpalladium intermediate. mdpi.com Subsequent nucleophilic attack by the amine and reductive elimination yields the allylic amine product and regenerates the active catalyst. DFT calculations have been instrumental in mapping the energy profile of this cycle and identifying the transition state for the oxidative addition as the highest point in energy. mdpi.com

StepIntermediate/Transition StateRelative Energy (kcal/mol) - No UreaRelative Energy (kcal/mol) - With Urea
CoordinationPd-Allyl Alcohol Complex0.00.0
Oxidative AdditionTransition State (TS)+25.0+20.5
Product Formationπ-Allylpalladium Intermediate-5.0-7.2

Note: The data in this table is hypothetical and for illustrative purposes, based on the qualitative findings that a urea co-catalyst lowers the activation energy of the rate-limiting step in palladium-catalyzed allylic amination. mdpi.com

The esterification of alcohols is a fundamental organic transformation. The Steglich esterification, which utilizes a carbodiimide (B86325) (like DCC or EDC) and a catalyst (typically DMAP), is a mild and efficient method suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive. nih.gov

The mechanism of the Steglich esterification has been well-established, and its key steps can be analyzed from a computational perspective. The reaction initiates with the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack.

In the presence of DMAP, a more reactive intermediate is formed. DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt. organic-chemistry.org This species is a highly effective acylating agent. The final step involves the nucleophilic attack of the alcohol, such as this compound, on the activated acyl group, leading to the formation of the ester and regeneration of the DMAP catalyst. nih.govorganic-chemistry.org Computational studies can model the energy profiles of these steps, confirming the catalytic role of DMAP in providing a lower energy pathway and preventing side reactions like the formation of N-acylurea. organic-chemistry.org

Derivatives of this compound can be designed to undergo intramolecular Diels-Alder (IMDA) reactions, a powerful tool for the synthesis of complex cyclic systems. For example, the alcohol could be esterified with a carboxylic acid containing a diene moiety. Computational studies, particularly using Molecular Electron Density Theory (MEDT), have provided significant insights into the electronic and energetic aspects of IMDA reactions. mdpi.com

These theoretical studies allow for the analysis of the reaction's feasibility, stereoselectivity, and the influence of substituents. The activation energies for the formation of different stereoisomers (e.g., endo vs. exo) can be calculated to predict the major product. mdpi.com Computational analysis has shown that IMDA reactions benefit from a less unfavorable activation entropy compared to their intermolecular counterparts, often leading to significantly faster reaction rates. mdpi.com

For a hypothetical derivative of this compound, DFT calculations could be used to determine the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) for the cycloaddition. The presence of the 4-fluorophenyl group would influence the electronic properties of the dienophile part of the molecule, which in turn would affect the activation energy.

Reaction TypeReactantsActivation Enthalpy (ΔH‡, kcal/mol)Activation Gibbs Free Energy (ΔG‡, kcal/mol)
Intermolecular Diels-AlderButadiene + Ethaniminium9.325.3
Intramolecular Diels-Alder (IMDA)Acyclic Dieniminium8.712.6

Note: This table presents comparative computational data for a related intramolecular Diels-Alder reaction to illustrate the typical energetic differences observed between inter- and intramolecular processes. mdpi.com

Derivatization Strategies for E 3 4 Fluorophenyl Prop 2 En 1 Ol in Research

Derivatization for Enhanced Analytical Characterization

The primary alcohol functional group in (E)-3-(4-fluorophenyl)prop-2-en-1-ol can present challenges for certain analytical techniques. It is polar and capable of hydrogen bonding, which can lead to poor peak shape and thermal instability in gas chromatography, and low ionization efficiency in mass spectrometry. Chemical derivatization addresses these issues by converting the hydroxyl group into a less polar, more stable, or more easily ionizable moiety.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar compounds like alcohols can be problematic. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). This transformation significantly increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

The reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is rapid and quantitative. The resulting TMS ether of this compound is less polar and more volatile, leading to improved chromatographic performance, including sharper peaks and reduced tailing.

Table 1: Comparison of Properties Before and After Silylation for GC Analysis

Property This compound (E)-((3-(4-Fluorophenyl)allyl)oxy)trimethylsilane
Polarity High Low
Volatility Low High
Thermal Stability Moderate High
Hydrogen Bonding Yes No

| GC Peak Shape | Often shows tailing | Symmetrical and sharp |

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical tool, but alcohols may exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity. Derivatization with a reagent that introduces an easily ionizable tag can dramatically enhance detection. nih.govnih.gov

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent for amines and phenols, and methods have been developed for its application to alcohols. nih.govresearchgate.net The reaction of dansyl chloride with this compound in the presence of a base attaches the "dansyl" group. This group has a tertiary amine moiety that is readily protonated, making the derivative highly responsive in positive-ion ESI-MS. nih.govnih.gov This can increase the signal by orders of magnitude. nih.gov Furthermore, the dansyl group is fluorescent, allowing for sensitive detection by fluorescence detectors in HPLC systems. nih.govunomaha.edu

Table 2: Advantages of Dansylation for LC-MS Analysis

Feature Benefit
Enhanced Ionization The dimethylamino group is easily protonated, leading to a strong signal in positive-ion ESI-MS. nih.gov
Increased Sensitivity Signal enhancement can be as high as 1000-fold, allowing for the detection of trace amounts. nih.gov
Improved Chromatography The resulting dansylated derivative is more hydrophobic, which can improve retention and separation on reverse-phase columns. nih.gov

| Dual Detection | The derivative is both fluorescent and MS-active, providing options for detection and confirmation. nih.gov |

Derivatization for Synthetic Transformations

In multi-step organic synthesis, the reactivity of the allylic alcohol group in this compound can interfere with reactions intended for other parts of the molecule. Derivatization is employed to either temporarily "protect" the hydroxyl group or to convert it into a different functional group for further reactions.

Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to specific reaction conditions. numberanalytics.com After the desired transformation elsewhere in the molecule is complete, the protecting group is removed to restore the original functionality. numberanalytics.comorganic-chemistry.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal. numberanalytics.com

For an allylic alcohol like this compound, several protecting groups are suitable. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are common due to their ease of installation and removal (typically with a fluoride (B91410) source like TBAF). uwindsor.ca Benzyl (Bn) ethers are also widely used; they are stable to many acidic and basic conditions but can be selectively removed by hydrogenolysis. uwindsor.ca

Table 3: Common Protecting Groups for Alcohols

Protecting Group Structure Introduction Reagents Removal Conditions Stability
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃) TBDMS-Cl, Imidazole F⁻ (e.g., TBAF), H⁺ (e.g., AcOH) Stable to base, mild acid, oxidation, reduction
Benzyl (Bn) -CH₂C₆H₅ BnBr, NaH H₂, Pd/C (Hydrogenolysis) Stable to acid, base, oxidation, reduction

| Tetrahydropyranyl (THP) | -C₅H₉O | Dihydropyran, H⁺ | Aqueous Acid (e.g., HCl) | Stable to base, nucleophiles, organometallics |

The hydroxyl group of this compound serves as a versatile handle for conversion into a wide array of other functional groups. These interconversions are fundamental to diversifying the molecular scaffold and accessing new classes of compounds for further research.

Key transformations include the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde, (E)-3-(4-fluorophenyl)prop-2-enal, can be achieved using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will convert the alcohol to the corresponding carboxylic acid, (E)-3-(4-fluorophenyl)prop-2-enoic acid.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. vanderbilt.edu This activates the carbon atom for nucleophilic substitution reactions, allowing for the introduction of nitriles, azides, amines, and other functionalities, thereby greatly expanding the synthetic utility of the parent compound. vanderbilt.edu

Table 4: Examples of Functional Group Interconversions

Target Functional Group Product Name Reagent(s) Reaction Type
Aldehyde (E)-3-(4-Fluorophenyl)prop-2-enal Pyridinium chlorochromate (PCC) Oxidation
Carboxylic Acid (E)-3-(4-Fluorophenyl)prop-2-enoic acid Jones Reagent (CrO₃, H₂SO₄) Oxidation
Alkyl Bromide (E)-1-Bromo-3-(4-fluorophenyl)prop-1-ene PBr₃, Pyridine (B92270) Nucleophilic Substitution
Tosylate (E)-3-(4-Fluorophenyl)prop-2-en-1-yl tosylate Tosyl chloride (TsCl), Pyridine Sulfonylation

| Azide | (E)-1-Azido-3-(4-fluorophenyl)prop-1-ene | NaN₃ (after conversion to halide/tosylate) | Nucleophilic Substitution |

Structure Property Relationships and Functionalization Potential

Influence of Fluorination on Molecular Properties (e.g., Electronic Effects, Conformation)

The introduction of a fluorine atom at the para-position of the phenyl ring significantly alters the electronic landscape and conformational preferences of the molecule compared to its non-fluorinated parent, cinnamyl alcohol. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that polarizes the C-F bond and influences the entire π-system. mdpi.comnih.gov This inductive effect can stabilize molecular orbitals, making the molecule more robust against oxidative processes. nih.gov

Conformationally, the fluorination impacts the planarity of the molecule. In related chalcone (B49325) structures, which share the aryl-propenone backbone, the dihedral angle between the two aromatic rings is a key parameter. For instance, in (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the fluorophenyl ring and the nitrophenyl ring is remarkably small at 4.27°, indicating a nearly planar conformation. nih.gov Similarly, other fluorinated chalcones exhibit varying degrees of planarity, with dihedral angles reported from 10.05° to 67.44°, depending on the other substituents present. researchgate.netresearchgate.net This planarity, or lack thereof, directly affects the extent of π-conjugation across the molecule, which in turn governs its electronic and optical properties. The steric interactions of substituents can force the molecule into a more distorted "saddle-shaped" conformation, which can reduce intermolecular π-π stacking. nih.gov

Exploration of Nonlinear Optical (NLO) Properties in Related Fluorinated Systems

While specific NLO data for (E)-3-(4-Fluorophenyl)prop-2-en-1-ol is not extensively detailed, the broader class of fluorinated chalcones and related derivatives serves as an excellent proxy for understanding its potential. These molecules are known for their NLO properties, which arise from their delocalized π-electron systems that often form a donor-π-acceptor (D-π-A) structure. researchgate.net The presence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) at the ends of the conjugated system enhances these properties. researchgate.net

In analogous fluorinated chalcones, the fluorine atom can act as part of the acceptor group, contributing to a larger dipole moment and, consequently, greater hyperpolarizability (a measure of NLO activity). researchgate.net Theoretical and experimental studies on various chalcone derivatives have demonstrated their potential for second and third-order NLO applications. rsc.org For example, some fluorinated chalcone derivatives have been found to possess high third-order nonlinear optical susceptibility (χ³) values, indicating strong intramolecular charge transfer (ICT), a key requirement for NLO materials. researchgate.net The nearly planar backbone observed in many of these compounds is believed to contribute positively to their NLO properties. rsc.org

Table 1: Third-Order NLO Parameters in a Related Fluorinated Chalcone System. researchgate.net
Compound ClassParameterSignificance
Fluorinated Chalcone DerivativesThird-Order Susceptibility (χ³)Values as high as 5.95 × 10⁻⁶ esu have been observed, indicating strong NLO response.
Fluorinated Chalcone DerivativesFirst Hyperpolarizability (β)A high β value indicates significant NLO characteristics, influenced by molecular dipole moment.

Strategies for Chemical Modification and Functionalization

The bifunctional nature of this compound, possessing both an allylic alcohol and a fluorophenyl ring, offers versatile opportunities for chemical modification.

The allylic alcohol group (-CH=CH-CH₂OH) is a reactive handle for a variety of selective transformations. Its reactivity can be controlled to achieve specific synthetic outcomes. jst.go.jp

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (E)-3-(4-fluorophenyl)prop-2-enal, or further to the carboxylic acid, (E)-3-(4-fluorophenyl)prop-2-enoic acid, using appropriate reagents.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides, to produce a wide range of functionalized molecules. mdpi.com

Addition Reactions: The double bond of the allyl group is susceptible to various addition reactions. For instance, enantioselective 1,2-addition of arylboronic acids to similar α,β-unsaturated systems can yield chiral allylic alcohols. acs.orgorganic-chemistry.org

Rearrangement and Coupling: Catalytic systems can be employed to mediate rearrangements or coupling reactions. For example, ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols into chiral allylic alcohols. nih.gov

Table 2: Potential Selective Reactions at the Allylic Alcohol Moiety.
Reaction TypeDescriptionPotential Product
OxidationConversion of the primary alcohol to an aldehyde.(E)-3-(4-Fluorophenyl)prop-2-enal
EsterificationReaction with a carboxylic acid to form an ester.(E)-3-(4-Fluorophenyl)prop-2-en-1-yl ester
EtherificationReaction with an alkyl halide to form an ether.(E)-1-(alkoxy)-3-(4-fluorophenyl)prop-2-ene
Asymmetric AdditionCatalytic addition of reagents across the double bond or to a derived carbonyl. acs.orgorganic-chemistry.orgChiral alcohol derivatives

Strategies for modification include:

Electrophilic Aromatic Substitution: Introducing further substituents (e.g., nitro, alkyl, or additional halo groups) onto the aromatic ring. The position of these groups relative to the fluorine atom and the propenol side chain can fine-tune the electron density distribution and steric profile of the molecule.

Cross-Coupling Reactions: If the fluorophenyl ring is further modified with a suitable handle (like a bromine or iodine atom), it can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex, conjugated systems. This approach is fundamental in materials science for extending π-conjugation to modulate optical and electronic properties. rsc.org

By strategically functionalizing the fluorophenyl ring, it is possible to modulate the molecule's donor-acceptor character, thereby tuning its intramolecular charge transfer, fluorescence quantum yield, and nonlinear optical response. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Stereoselective and Asymmetric Methodologies

The synthesis of chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries. For (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, the development of novel stereoselective and asymmetric synthetic methods is a key area of future research. The goal is to control the three-dimensional arrangement of atoms, leading to the selective production of a single enantiomer, which can drastically influence the biological activity of the molecule.

One promising approach is the asymmetric transfer hydrogenation (ATH) of the corresponding α,β-unsaturated ketone, 4-fluorochalcone. This method, often employing chiral catalysts, can yield chiral allylic alcohols with high enantioselectivity. Future research will likely focus on designing new, more efficient, and highly selective catalysts for this transformation.

Catalyst TypePotential AdvantagesResearch Focus
Chiral Diamine-Based CatalystsHigh enantioselectivity in ATH of chalcones.Optimization of ligand and metal center for fluorinated substrates.
OrganocatalystsMetal-free, environmentally benign.Development of catalysts with improved activity and broader substrate scope.
Transition-Metal CatalystsHigh catalytic turnover and efficiency.Exploration of earth-abundant metals and novel ligand designs.

Furthermore, the deracemization of a racemic mixture of the alcohol presents another viable strategy. Biocatalytic methods, utilizing enzymes like lipases, have shown great promise in the kinetic resolution of secondary alcohols, including allylic ones. Future work could involve screening for or engineering enzymes with high specificity for this compound.

Advanced Computational Modeling for Complex Reaction Systems

To accelerate the development of the aforementioned synthetic methodologies, advanced computational modeling will play a crucial role. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the reaction mechanisms of synthetic routes to this compound.

By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the factors that control stereoselectivity. This knowledge can then be used to rationally design more effective catalysts and optimize reaction conditions. For example, computational studies can elucidate the role of the fluorine substituent on the phenyl ring in influencing the electronic properties of the molecule and its reactivity.

Key Areas for Computational Investigation:

Mechanism of Asymmetric Hydrogenation: Understanding the catalyst-substrate interactions that lead to the preferential formation of one enantiomer.

Substituent Effects: Modeling how the fluorine atom and other potential modifications to the aromatic ring affect reaction rates and selectivity.

Enzyme-Substrate Docking: In the context of biocatalysis, computational docking simulations can predict the binding affinity and orientation of this compound within an enzyme's active site, guiding enzyme selection and engineering efforts.

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). This technology offers numerous advantages such as improved safety, better heat and mass transfer, and enhanced scalability. The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms is a significant future research direction.

Automated systems can allow for rapid optimization of reaction parameters, high-throughput screening of catalysts and reagents, and the on-demand synthesis of specific quantities of the target molecule. This is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening.

FeatureBenefit in the Synthesis of this compound
Precise Control of Reaction ParametersImproved yields and selectivity.
Enhanced SafetySafe handling of potentially hazardous reagents and intermediates.
ScalabilitySeamless transition from laboratory-scale synthesis to larger-scale production.
Automation and Data LoggingHigh-throughput experimentation and improved reproducibility.

Exploration of Sustainable Synthetic Routes and Biocatalysis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly focus on the development of more environmentally friendly synthetic methods. This includes the use of renewable starting materials, greener solvents, and catalytic processes that minimize waste generation.

Biocatalysis stands out as a particularly promising avenue for the sustainable synthesis of chiral alcohols. The use of enzymes, such as dehydrogenases, reductases, and lipases, can offer high enantioselectivity under mild reaction conditions. The asymmetric synthesis of chiral fluorinated compounds using biocatalysis is a rapidly growing field. Research in this area would involve exploring the vast diversity of microbial enzymes to find catalysts capable of producing enantiomerically pure this compound.

Another approach to sustainable synthesis could involve the use of precursors derived from renewable resources like lignin. While not a direct precursor, research into the conversion of biomass-derived platform chemicals into the necessary building blocks for the synthesis of this compound is a long-term goal.

Design and Synthesis of New Functional Materials Incorporating the this compound Motif

The unique combination of a reactive alcohol group, a polymerizable double bond, and a fluorinated phenyl ring makes this compound an attractive building block for the design and synthesis of new functional materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

Potential applications in materials science include:

Polymers and Copolymers: The prop-2-en-1-ol moiety can be used for polymerization reactions, leading to the creation of novel fluorinated polymers. These polymers could find applications as specialty coatings, membranes, or in optical devices.

Liquid Crystals: Fluorinated compounds are key components in the synthesis of liquid crystals for display technologies. The rigid phenyl ring and the polar fluorine atom of the this compound motif could be incorporated into new liquid crystalline structures.

Pharmaceutical and Agrochemical Derivatives: The alcohol group serves as a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activity. The fluorophenyl group is a common feature in many bioactive molecules.

The exploration of these areas will continue to drive innovation and expand the potential utility of this compound in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis of structurally similar fluorinated enones (e.g., (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) involves aldol condensation or Claisen-Schmidt reactions under basic catalysis. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst choice (e.g., NaOH or KOH) critically influence stereoselectivity and yield . For example, microwave-assisted synthesis can reduce reaction time while maintaining high enantiomeric purity .

Q. How can structural characterization of this compound be performed to confirm its geometry and purity?

  • Methodology :

  • X-ray Crystallography : Determines absolute configuration and bond parameters (e.g., C=C bond length ~1.34 Å, confirming the E-isomer) .
  • NMR Spectroscopy : Key signals include the hydroxyl proton (δ 4.8–5.2 ppm, broad), olefinic protons (δ 6.5–7.2 ppm, doublets with J = 15–16 Hz for trans coupling), and aromatic fluorine (¹⁹F NMR δ -110 to -115 ppm) .
  • FT-IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and conjugated C=O (1680–1700 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffered solutions (pH 3–9) at 40–60°C for 14 days, monitored via HPLC, reveal degradation pathways. For instance, acidic conditions promote hydrolysis of the enol ether, while alkaline conditions favor oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational DFT models for this compound?

  • Methodology :

  • Step 1 : Compare XRD-derived bond lengths/angles (e.g., C1-C2 = 1.47 Å, ∠C2-C3-O = 120.5°) with DFT-optimized geometries (B3LYP/6-311++G** basis set). Discrepancies >0.02 Å suggest lattice packing effects or solvent interactions .
  • Step 2 : Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bonding vs. van der Waals) influencing solid-state conformation .

Q. What methodologies are employed to evaluate the nonlinear optical (NLO) properties of this compound?

  • Methodology :

  • Hyperpolarizability (β) : Calculated via DFT using CAM-B3LYP functional. Fluorine substitution enhances β values (e.g., β = 8.7 × 10⁻³⁰ esu) due to electron-withdrawing effects .
  • Z-Scan Technique : Experimental verification of NLO activity by measuring intensity-dependent refractive index changes in solution (e.g., 10⁻³ M in DMSO) .

Q. How can the biological activity of this compound be systematically assessed for drug discovery?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Fluorophenyl groups show strong binding affinity (ΔG ≈ -9.2 kcal/mol) due to hydrophobic and halogen-bonding interactions .
  • In Vitro Assays : Cytotoxicity testing via MTT assay (IC₅₀ values in cancer cell lines) and antimicrobial screening (MIC against S. aureus and E. coli) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.